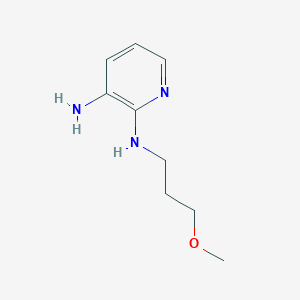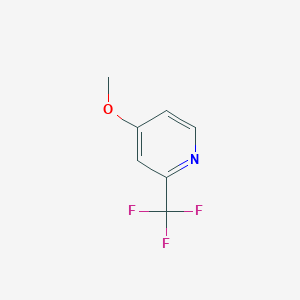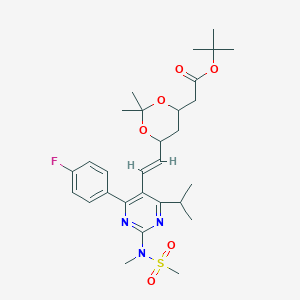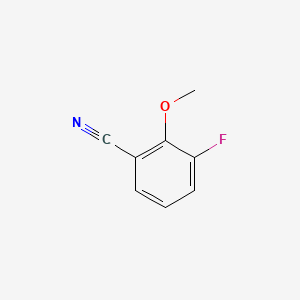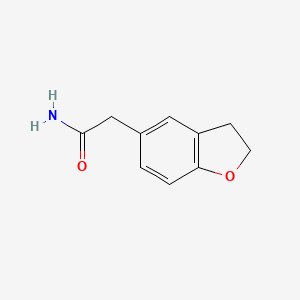
2,3-Dihydro-1-benzofuran-5-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1-benzofuran-5-ylacetamide is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du benzofurane, y compris le 2,3-Dihydro-1-benzofuran-5-ylacetamide, ont été étudiés pour leurs propriétés anticancéreuses potentielles. Ces composés peuvent interférer avec la croissance et la prolifération des cellules cancéreuses. Par exemple, certains dérivés du benzofurane ont montré une activité cytotoxique contre les lignées cellulaires du cancer de la tête et du cou . La relation structure-activité (SAR) de ces composés est cruciale pour la conception de nouveaux médicaments avec une efficacité anticancéreuse améliorée.
Agents anti-infectieux
La bioactivité des composés du benzofurane s'étend aux propriétés anti-infectieuses. Ils se sont avérés présenter des activités antibactériennes, antifongiques et antivirales. Cela en fait une source naturelle précieuse pour le développement de nouveaux médicaments pour lutter contre diverses maladies infectieuses .
Propriétés antioxydantes
Les dérivés du benzofurane sont connus pour leurs capacités antioxydantes. Ils peuvent neutraliser les radicaux libres et réduire le stress oxydatif, ce qui est bénéfique pour la prévention des maladies chroniques et des troubles liés au vieillissement. Le potentiel antioxydant de ces composés est important pour les applications thérapeutiques dans les conditions induites par le stress oxydatif .
Activité anti-virus de l'hépatite C
Certains dérivés du benzofurane ont été identifiés avec une activité anti-virus de l'hépatite C. Ils offrent une voie prometteuse pour le développement de médicaments thérapeutiques efficaces contre l'hépatite C, mettant en évidence la polyvalence des composés du benzofurane dans la recherche antivirale .
Chimie synthétique et conception de médicaments
Le benzofurane et ses dérivés sont essentiels en chimie synthétique pour la construction d'architectures moléculaires complexes. De nouvelles méthodes de construction de cycles de benzofurane ont été découvertes, qui sont essentielles pour la synthèse de composés polycycliques du benzofurane. Ces avancées contribuent au domaine de la conception de médicaments, où les dérivés du benzofurane servent de structures de base pour le développement de nouveaux médicaments .
Mécanisme D'action
Target of Action
Benzofuran derivatives, a group to which this compound belongs, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial properties . They have been developed as efficient derivatives in diverse fields of antimicrobial therapy .
Biochemical Pathways
Benzofuran derivatives have been found to be suitable structures with a wide range of biological activities .
Result of Action
Benzofuran derivatives have been found to have a wide array of biological activities .
Action Environment
It is known that the compound is a fine chemical raw material widely used in the synthesis of tricyclic compounds and is also an intermediate raw material for the synthesis of some important drugs discovered in recent years .
Analyse Biochimique
Biochemical Properties
2,3-Dihydro-1-benzofuran-5-ylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in changes in gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, particularly in in vitro studies where prolonged exposure to the compound can result in significant alterations in cell behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response . At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various substances . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the cell. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism and energy production.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and the endoplasmic reticulum . Its activity and function can be affected by its localization, as different compartments provide distinct microenvironments that influence the compound’s behavior. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, thereby determining its site of action within the cell.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCDMWDHQRPQAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

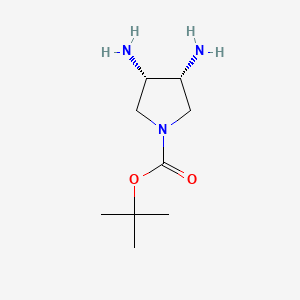

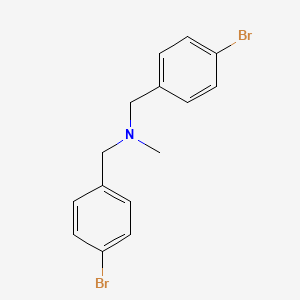

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)


